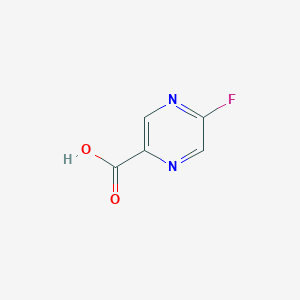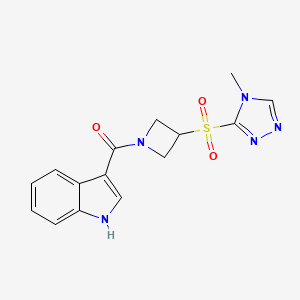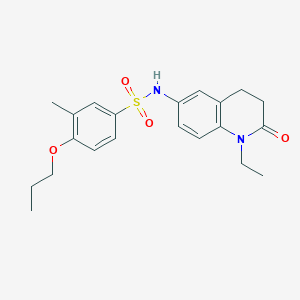
5-Fluoropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1211584-50-7 . It has a molecular weight of 142.09 and its IUPAC name is 5-fluoro-2-pyrazinecarboxylic acid . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of fluorinated pyrazines, such as this compound, involves various methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H3FN2O2 . The InChI code for this compound is 1S/C5H3FN2O2/c6-4-2-7-3 (1-8-4)5 (9)10/h1-2H, (H,9,10) .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .Mécanisme D'action
The mechanism of action of 5-Fluoropyrazine-2-carboxylic acid is not well understood. However, it has been suggested that its anti-tumor activity may be due to its ability to inhibit the activity of enzymes involved in DNA replication and repair. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, its antiviral and antibacterial activities may be due to its ability to inhibit the replication of the virus and the growth of the bacteria.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may lead to the induction of apoptosis in tumor cells. Moreover, it has been found to inhibit the production of pro-inflammatory cytokines, which may reduce inflammation. It has also been shown to inhibit the replication of herpes simplex virus and the growth of Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Fluoropyrazine-2-carboxylic acid in lab experiments include its high yield and purity, its broad range of biological activities, and its ability to act as a building block for the synthesis of various biologically active molecules. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity, which may limit its therapeutic potential.
Orientations Futures
The future directions for the research on 5-Fluoropyrazine-2-carboxylic acid include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its therapeutic potential in various diseases, such as cancer, inflammation, and viral and bacterial infections. Moreover, the use of this compound as a building block for the synthesis of novel biologically active molecules may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that exhibits a broad range of biological activities and therapeutic potential. Its synthesis method is efficient, and its purity can be easily achieved. Its mechanism of action is not well understood, but it has been suggested to inhibit the activity of enzymes involved in DNA replication and repair, and the production of pro-inflammatory cytokines. Its advantages in lab experiments include its broad range of biological activities, and its limitations include its limited solubility in water and potential toxicity. The future directions for research on this compound include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of 5-Fluoropyrazine-2-carboxylic acid can be achieved by various methods, including the reaction of 5-chloropyrazine-2-carboxylic acid with potassium fluoride and silver trifluoromethanesulfonate, or the reaction of 5-chloropyrazine-2-carboxylic acid with sodium azide followed by reduction with sodium borohydride. The yield of the synthesis method is generally high, and the purity of the final product can be easily achieved by recrystallization.
Applications De Recherche Scientifique
5-Fluoropyrazine-2-carboxylic acid has been extensively studied for its biological activities and therapeutic potential. It has been found to exhibit anti-tumor activity by inhibiting the proliferation of tumor cells and inducing apoptosis. Moreover, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also exhibits antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. This compound has also been used as a building block for the synthesis of various biologically active molecules, such as kinase inhibitors, antifungal agents, and anti-inflammatory drugs.
Safety and Hazards
The safety information for 5-Fluoropyrazine-2-carboxylic acid indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion or if on skin or in eyes .
Propriétés
IUPAC Name |
5-fluoropyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQFMTUXTQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2788631.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)
![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2788637.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate](/img/structure/B2788641.png)



![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)
![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)
![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)